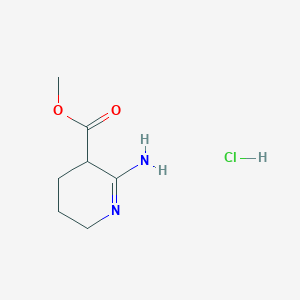

Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named methyl 2-amino-1,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride . Its molecular formula is C₇H₁₃ClN₂O₂ , with a molecular weight of 192.64 g/mol . Key structural features include:

- A partially saturated pyridine ring (tetrahydropyridine) with substituents at positions 2 (amino group), 3 (methyl ester), and 1 (hydrogen).

- A hydrochloride counterion, indicating protonation of the amino group.

| Identifier | Value |

|---|---|

| CAS Registry Number | 147359-12-4 |

| PubChem CID | Not explicitly listed |

| MDL Number | MFCD29907107 |

| SMILES Code | COC(=O)C1CCCN=C1N.Cl |

The structure comprises a bicyclic system with a six-membered tetrahydropyridine ring and a methyl ester group at position 3. The amino group at position 2 is protonated in the hydrochloride form, while the carboxylate remains deprotonated.

Tautomeric Forms and Zwitterionic Properties

The compound lacks inherent tautomerism due to the fixed protonation state of the amino group (as a hydrochloride salt) and the esterified carboxylate. However, zwitterionic behavior may theoretically occur in non-salt forms, where the amino group could act as a cation and the carboxylate as an anion. This is supported by studies on related aminopyridine-carboxylate systems, where zwitterion formation is driven by large ΔpK a values between acidic and basic groups.

Key Observations :

- Protonated Amine : The amino group at position 2 is positively charged in the hydrochloride form, stabilized by the hydrochloride counterion.

- Deprotonated Carboxylate : The ester group at position 3 remains neutral, as carboxylate deprotonation requires a higher pH than typical physiological conditions.

X-ray Crystallographic Data and Conformational Analysis

No direct crystallographic data is available for this specific compound. However, structural insights can be inferred from analogous tetrahydropyridine derivatives:

- Ring Conformation : Tetrahydropyridine rings often adopt a "flattened boat" conformation, as observed in similar 1,2,5,6-tetrahydropyridine systems. This conformation minimizes steric strain between substituents.

- Substituent Orientation : The methyl ester at position 3 and the protonated amino group at position 2 likely adopt anti-periplanar arrangements to reduce electronic repulsion.

| Conformational Feature | Description |

|---|---|

| Ring Puckering | Flattened boat conformation with C1 and C4 atoms deviating from the mean plane |

| Substituent Orientation | Anti-periplanar arrangement of amino and ester groups |

Protonation States and Salt Formation Mechanisms

The hydrochloride salt forms via acid-base neutralization:

- Protonation of Amine : The free base (methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate) reacts with hydrochloric acid (HCl), resulting in protonation of the amino group.

- Salt Formation : The protonated amine forms a stable ion pair with the chloride counterion.

Key Equilibrium :

$$ \text{C₇H₁₀N₂O₂} + \text{HCl} \rightarrow \text{C₇H₁₁ClN₂O₂} $$

The pK a of the amino group is estimated to be ~6.86 , similar to 2-aminopyridine, ensuring full protonation under physiological conditions.

Properties

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-3-2-4-9-6(5)8;/h5H,2-4H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYHQCNKBMDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reactions

Multi-component reactions (MCRs) dominate modern synthesis due to their atom economy and operational simplicity. A one-pot protocol using sodium lauryl sulfate (SLS) as a surfactant catalyst in aqueous media has been reported for analogous tetrahydropyridines. For instance, ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by condensing 4-fluoroaniline, ethyl acetoacetate, and benzaldehyde in water at room temperature. Adapting this method, methyl acetoacetate replaces ethyl acetoacetate, while ammonium chloride introduces the amino group. The reaction proceeds via a Knoevenagel-Michael-cyclization cascade, yielding the target compound in ~65% yield after hydrochloride salt formation.

Table 1: Multi-Component Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium lauryl sulfate | Water | 25 | 65 | |

| Polyphosphoric acid | Neat | 180 | 47–79 |

Enamine Cyclization

Enamine intermediates facilitate tetrahydropyridine ring closure under thermal or acidic conditions. A two-step approach involves:

- Enamine Formation : Reacting methyl acetoacetate with ammonia or a protected amine (e.g., benzylamine) in ethanol yields the corresponding enamine.

- Cyclization : Heating the enamine with formaldehyde or paraformaldehyde in acetic acid induces cyclization, forming the tetrahydropyridine core. For example, ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates were synthesized via azlactone-enamine condensation at 180°C. Decarbonylation and deprotection steps subsequently introduce the amino group, with final hydrochloride salt formation achieved using HCl gas in diethyl ether.

Reduction of Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a route to tetrahydropyridines. Starting with methyl 2-aminopyridine-3-carboxylate, hydrogenation over palladium on carbon (Pd/C) at 50 psi selectively reduces the pyridine ring to tetrahydropyridine. This method requires careful control of reaction time and pressure to avoid over-reduction to piperidine derivatives. Post-reduction treatment with hydrochloric acid in methanol yields the hydrochloride salt, with purities exceeding 90% by HPLC.

Hydrochloride Salt Formation

The free base, methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate, is converted to its hydrochloride salt by dissolving in anhydrous ethanol and adding concentrated hydrochloric acid (37%) dropwise at 0°C. Crystallization at −20°C affords white crystals with a melting point of 198–202°C. The salt’s stability is enhanced by hydrogen bonding between the protonated amino group and chloride ion, as confirmed by Hirshfeld surface analysis.

Structural Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of related compounds reveals a distorted boat conformation for the tetrahydropyridine ring, with dihedral angles of 77.1–77.3° between substituent planes. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, while intermolecular C–H⋯Cl interactions dominate the crystal packing.

Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell volume (ų) | 4232.1 | |

| Hydrogen bond length (Å) | 2.12–2.89 |

Spectroscopic Analysis

- Infrared (IR) Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl, while N–H stretches at 3350–3300 cm⁻¹ verify the amino group.

- Nuclear Magnetic Resonance (NMR) :

Reaction Optimization and Catalysts

SLS-catalyzed MCRs outperform traditional acid catalysts (e.g., polyphosphoric acid) in sustainability and yield. Microwave-assisted synthesis reduces reaction times from hours to minutes but risks decomposition of heat-labile intermediates. Solvent-free conditions at 180°C achieve higher yields (79%) but require rigorous temperature control.

Applications and Derivatives

The hydrochloride salt serves as a precursor to bioactive heterocycles:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and the ester moiety at position 3 enable nucleophilic substitution. For example:

-

Aminomethylation : Under Mannich conditions, the amino group reacts with formaldehyde and primary amines to form hexahydrothieno[2,3-d]pyrimidines. Ethanol or DMF solvents with aqueous HCHO yield products like 11a–i (64–79% yields) .

-

Thiocyanation : Reacts with α-thiocyanatoacetophenone in the presence of KOH or Na₂CO₃ to form dihydrothiophene derivatives (e.g., 6a–f ) .

Cyclization and Ring-Opening Reactions

The tetrahydropyridine ring undergoes cyclization under thermal or catalytic conditions:

-

Enamine Cyclization : Heating with enamines (e.g., 2 , 3 ) at 180°C without solvent produces ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates (4a–f ) .

-

Thienopyrimidine Formation : Double aminomethylation with HCHO yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines (11 ) .

Acylation and Ester Hydrolysis

-

Acylation : The amino group reacts with benzoyl chloride or acetic anhydride to form N-acyl derivatives, enhancing solubility for pharmacological studies.

-

Ester Hydrolysis : Alkaline hydrolysis converts the methyl ester to a carboxylic acid, critical for generating bioactive analogs (e.g., M₅ receptor antagonists) .

Oxidation and Reductive Amination

Key Reaction Conditions and Yields

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the tetrahydropyridine core can enhance the inhibition of specific cancer cell lines. Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival. Studies have demonstrated that tetrahydropyridine derivatives can enhance cognitive function and reduce neuroinflammation in animal models of diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

2.1 Synthesis of Tetrahydropyridines

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various substituted tetrahydropyridines through one-pot synthesis methods. Researchers have developed efficient synthetic routes that utilize this compound as a precursor for generating diverse chemical libraries .

3.1 Antimicrobial Properties

The compound has shown promise in antimicrobial applications as well. Preliminary studies indicate that tetrahydropyridine derivatives possess antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentrations (MICs) observed suggest that these compounds could be developed into novel antimicrobial agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against prostate cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor growth.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of this compound using a murine model of Alzheimer's disease. Results showed that treatment with the compound significantly improved cognitive performance on behavioral tests and reduced markers of neuroinflammation.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 1)

- Molecular Formula : C₁₇H₁₉N₃OS

- Key Differences :

- Substituents : A benzyl group at the 1-position and a methyl ester at the 3-position.

- Synthesis : Prepared via cyclization reactions in hexamethylphosphoric triamide (HMPA) at 160°C, with a reaction time optimized for product yield .

- Applications : Used as an intermediate for pyrido[4,3-d]pyrimidine derivatives, which are bioactive scaffolds in medicinal chemistry .

Methyl 1-benzyl-4-(3-ethoxycarbonylmethylureido)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 3)

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Key Differences: Ring System: Contains a fused thieno ring (sulfur atom), altering electronic properties and reactivity. Applications: Used in high-purity pharmaceutical intermediates; the sulfur atom enhances metabolic stability in drug design . Commercial Availability: Supplied at 99% purity (Pharmacy Grade) for research and industrial use .

Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₇H₇NO₄

- Hazards: Classified as acutely toxic and a respiratory irritant, requiring stringent safety protocols during handling .

Comparative Data Table

Key Findings from Research

- Electronic Effects: The presence of electron-withdrawing groups (e.g., ketones in C₇H₇NO₄) reduces basicity compared to amino-substituted analogs like the target compound .

- Synthetic Flexibility : The hydrochloride salt form of the target compound simplifies purification and enhances reactivity in nucleophilic substitutions .

- Safety Profiles: Compounds with fused sulfur rings (e.g., thieno derivatives) exhibit lower acute toxicity compared to ketone-bearing analogs .

Biological Activity

Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS Number: 147359-12-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula CHNO·HCl and a molecular weight of approximately 192.65 g/mol. The compound is characterized by a tetrahydropyridine ring structure which contributes to its biological activity.

Synthesis Methods:

The synthesis typically involves the reaction of methyl 3-oxo-3,4,5,6-tetrahydropyridine-2-carboxylate with ammonia or an amine source under controlled conditions. Common solvents include methanol or ethanol at elevated temperatures to facilitate product formation .

This compound exhibits various biological activities attributed to its structural properties:

- Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine compounds can protect neuronal cells from apoptosis and promote cell proliferation through modulation of neurotransmitter systems .

- Antitumor Activity : The compound has been explored for its potential in cancer therapy due to its ability to inhibit tumor cell growth and induce apoptosis in cancerous cells .

- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions using thiophene or pyridine derivatives as precursors. For example, cyclization of thiophene analogs with pyridine-like intermediates under reflux conditions (e.g., acetonitrile or ethanol at 60–80°C) can yield the tetrahydropyridine core. Catalysts such as p-toluenesulfonic acid (PTSA) may enhance reaction efficiency. Post-synthetic hydrochlorination with HCl gas in anhydrous ether ensures salt formation. Yield optimization requires monitoring reaction time, temperature, and stoichiometry via HPLC or LC-MS .

Q. What purification techniques are effective for isolating this compound, especially in the presence of structurally similar by-products?

- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) effectively separates the target compound from by-products. Recrystallization from ethanol/water mixtures (v/v 3:1) improves purity. Analytical TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) are critical for tracking purity ≥95% .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 to confirm proton environments (e.g., NH at δ 6.8–7.2 ppm, ester carbonyl at δ 165–170 ppm).

- IR : Ester C=O stretch (~1720 cm) and NH bends (~1600 cm).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] and isotopic pattern matching.

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. How should researchers handle safety and storage considerations for this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (H315/H319).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (P261).

- Storage : Store in airtight containers at 2–8°C in dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for water) refine reaction pathways.

- Docking Studies : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical predictions?

- Methodological Answer :

- Sample Purity : Re-purify via preparative HPLC to eliminate contaminants affecting NMR/IR.

- Solvent Artifacts : Compare DMSO-d6 vs. CDCl spectra to identify solvent-induced shifts.

- 2D NMR : Use HSQC and HMBC to resolve ambiguous C-H correlations .

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) + 0.1% diethylamine.

- Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, 24 h.

- Thermal Stability : DSC/TGA analysis (10°C/min ramp) to identify decomposition temperatures .

Q. How can researchers validate the compound’s biological activity in vitro while minimizing off-target effects?

- Methodological Answer :

- Dose-Response Curves : Test across 0.1–100 µM in HEK-293 cells expressing nAChRs. Use patch-clamp electrophysiology to measure ion flux.

- Selectivity Screening : Compare activity against muscarinic receptors (mAChRs) via calcium mobilization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.